molecular formula C11H12N4O3S B1682505 Sulfameter CAS No. 651-06-9

Sulfameter

Cat. No.: B1682505
CAS No.: 651-06-9
M. Wt: 280.31 g/mol
InChI Key: GPTONYMQFTZPKC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Sulfameter interacts with dihydropteroate synthase, an enzyme in the folic acid synthesis pathway, acting as an inhibitor . This interaction disrupts the production of folic acid, a crucial component for bacterial growth and reproduction, thereby exerting its antibacterial effects .

Cellular Effects

The primary cellular effect of this compound is the inhibition of bacterial growth. By inhibiting the enzyme dihydropteroate synthase, this compound prevents the synthesis of folic acid, a vital component for bacterial DNA replication and cell division . This leads to a halt in bacterial growth and proliferation.

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the enzyme dihydropteroate synthase, inhibiting its function . This prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid. The lack of folic acid in turn inhibits bacterial DNA synthesis and cell division .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are dependent on the concentration and duration of exposure. Over time, the antibacterial effects of this compound may decrease due to the development of bacterial resistance

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. While effective at lower doses for the treatment and prevention of bacterial infections, high doses of this compound may lead to adverse effects

Metabolic Pathways

This compound is involved in the folic acid synthesis pathway, specifically inhibiting the enzyme dihydropteroate synthase . This interaction disrupts the production of folic acid, a crucial component for bacterial growth and reproduction .

Subcellular Localization

As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects within the bacterial cell

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfameter can be synthesized through the reaction of 4-aminobenzenesulfonamide with 5-methoxypyrimidine-2-amine under specific conditions . The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sulfameter undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Sulfameter has a wide range of scientific research applications, including:

Properties

IUPAC Name

4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTONYMQFTZPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023613
Record name Sulfameter
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

651-06-9
Record name Sulfamethoxydiazine
Source CAS Common Chemistry
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Record name Sulfameter [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfameter
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06821
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Record name sulfameter
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874
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Record name Sulfameter
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Record name Sulfametoxydiazine
Source European Chemicals Agency (ECHA)
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Record name SULFAMETER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sulfameter exert its antibacterial effect?

A1: this compound, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folate synthesis. [] By mimicking the substrate para-aminobenzoic acid (PABA), this compound disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for bacterial DNA synthesis and cellular processes. This ultimately leads to the inhibition of bacterial growth and proliferation. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C11H12N4O3S and a molecular weight of 280.32 g/mol. []

Q3: Is there spectroscopic data available for this compound?

A3: Yes, several studies mention the use of various spectroscopic techniques for this compound characterization. These include Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, , , , , ] These techniques provide information about the functional groups present in the molecule, its electronic transitions, and the arrangement of hydrogen atoms, respectively.

Q4: Does this compound exist in different crystal forms?

A4: Yes, this compound exhibits polymorphism. Research indicates the existence of at least three distinct crystal forms: Form II, Form III, and an imide form. [, , ]

Q5: How does the crystal form of this compound affect its properties?

A5: Different crystal forms of this compound exhibit variations in their physicochemical properties, particularly in their dissolution rates and, consequently, their absorption profiles in vivo. For instance, the more energetic crystal form demonstrates a significantly faster absorption rate compared to the water-stable form. [] This difference in dissolution behavior is attributed to the free energy differences between the two crystal forms. []

Q6: What is known about the solvate formation of this compound?

A6: this compound has a tendency to form solvates with various solvents. Studies have identified solvates with 1,4-dioxane and tetrahydrofuran, both in a 1:1 molar ratio. [, ] These solvates belong to the imide form of this compound and have distinct crystal structures compared to the non-solvated forms. []

Q7: How stable are this compound solvates?

A7: The stability of this compound solvates is influenced by factors like temperature and the nature of the solvent. Research investigating the desolvation kinetics of this compound solvates using thermogravimetric analysis revealed that the activation energy for desolvation increases with the size of the solvent molecule. [] This suggests that solvates with larger solvent molecules tend to be more stable. [, ]

Q8: How is this compound absorbed in the body?

A8: this compound absorption is influenced by the presence of food. Studies have shown that its absorption is significantly enhanced when administered with a high-lipid meal compared to high-protein or high-carbohydrate meals. [] This difference is evident in the area under the serum concentration curve (AUC), peak serum concentration, and cumulative renal excretion. []

Q9: What is the bioavailability of different this compound crystal forms?

A9: Although exhibiting different absorption rates, both Form II and Form III of this compound demonstrate comparable bioavailability when considering the extent of absorption over 72 hours, as indicated by urinary excretion data. []

Q10: Has this compound been investigated for antimalarial activity?

A12: Yes, studies explored this compound's potential as an antimalarial agent, specifically in a prodrug form using oxidized starch or cellulose as carriers. [, , ] Results showed that a this compound derivative, ML11, demonstrated complete curative effects in mice infected with Plasmodium berghei. []

Q11: Is there evidence of resistance development to this compound?

A13: While the provided papers don't directly address this compound resistance, the development of resistance to sulfonamides is a well-documented phenomenon. [, ] Mutations in the bacterial DHPS enzyme, the target of sulfonamides, are a primary mechanism of resistance. [, ] These mutations can reduce the binding affinity of sulfonamides, rendering them ineffective.

Q12: What analytical techniques are commonly used for this compound detection and quantification?

A14: A range of analytical techniques are employed for this compound analysis. High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV, fluorescence, and tandem mass spectrometry (MS/MS) are frequently used. [, , , , , ] Other methods include chemiluminescent enzyme-linked immunosorbent assay (ELISA) and capillary electrophoresis coupled with mass spectrometry (CE-MS). [, ]

Q13: How is the performance of analytical methods for this compound assessed?

A15: Validation of analytical methods for this compound determination involves assessing key performance parameters such as linearity, accuracy, precision, sensitivity, specificity, recovery, and stability. [, , , ] These parameters are crucial to ensure the reliability and reproducibility of the analytical results.

Q14: Have aptamer-based biosensors been developed for this compound detection?

A16: Yes, research has explored the development of highly sensitive and selective aptamer-based biosensors for this compound detection. [] These biosensors utilize single-stranded DNA (ssDNA) aptamers that can specifically bind to this compound. [] When coupled with a signal transducer like graphene oxide, the binding event can be translated into a measurable signal, allowing for the detection of this compound at very low concentrations. []

Q15: What is the environmental fate of this compound?

A17: While specific details are limited in the provided papers, the presence of this compound residues in environmental matrices like soil and water suggests its persistence and potential for accumulation. [, , , ] Further research is needed to fully understand its degradation pathways and long-term ecological impact.

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